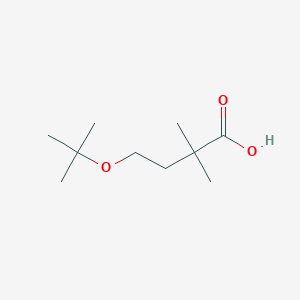

4-(Tert-butoxy)-2,2-dimethylbutanoic acid

Übersicht

Beschreibung

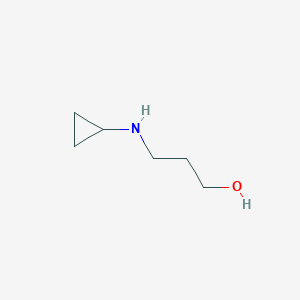

4-(Tert-butoxy)-2,2-dimethylbutanoic acid is a chemical compound . It is used in various applications, including as a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared from commercially available tert-butyloxycarbonyl-protected amino acids. The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of 4-(Tert-butoxy)-2,2-dimethylbutanoic acid includes a tert-butoxy group and a carboxylic acid group . The tert-butoxy group is a probe for NMR studies of macromolecular complexes .Chemical Reactions Analysis

The chemical reactions of this compound involve the use of amino acid ionic liquids (AAILs) for organic synthesis. Care should be taken due to their multiple reactive groups . The tert-butoxy group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Tert-butoxy)-2,2-dimethylbutanoic acid include a boiling point of 248.8±23.0 °C, a density of 0.991±0.06 g/cm3, and a pKa of 4.65±0.10 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure Analysis

- Scientific Field: Chemistry

- Application Summary: The compound is used in the synthesis and molecular structure analysis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate .

- Methods of Application: The preparation of the compound was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .

- Results or Outcomes: The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell . The unit cell parameters are: a = 8.4007 (2) Å, b = 16.4716 (4) Å, c = 12.4876 (3) Å; β = 90.948 (1)° and V = 1727.71 (7) Å 3 .

Biological Evaluation

- Scientific Field: Pharmaceuticals

- Application Summary: Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .

- Methods of Application: The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes: The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

Dipeptide Synthesis

- Scientific Field: Biochemistry

- Application Summary: The compound is used in the synthesis of dipeptides .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

tert-Butylation of Carboxylic Acids and Alcohols

- Scientific Field: Organic Chemistry

- Application Summary: The compound is used in the tert-butylation of carboxylic acids and alcohols .

- Methods of Application: Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .

- Results or Outcomes: All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate

- Scientific Field: Organic Chemistry

- Application Summary: The compound is used in the synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate.

- Methods of Application: A suspension of sodium hydride in dimethyl formamide was treated dropwise with ethyl-4-chloroacetoacetate and then with tert-butyl alcohol.

- Results or Outcomes: The reaction resulted in the formation of Ethyl 4-tert-butoxy-3-oxobutanoate.

Synthesis of 4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid

- Scientific Field: Organic Chemistry

- Application Summary: The compound is used in the synthesis of 4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid .

- Methods of Application: The specific methods of application for this synthesis are not provided in the source .

- Results or Outcomes: The reaction resulted in the formation of 4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid .

Safety And Hazards

Zukünftige Richtungen

Future directions for the use of this compound include expanding the applicability of AAILs in organic synthesis . There is also potential for the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl-protected amino acids .

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,3)13-7-6-10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOPZBCBNQOQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butoxy)-2,2-dimethylbutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B1489745.png)

![3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1489746.png)

![4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1489749.png)

![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-ol](/img/structure/B1489753.png)

![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)